molecular formula C30H37N7O2 B611892 YKL-06-061 CAS No. 2172617-15-9

YKL-06-061

Numéro de catalogue B611892
Numéro CAS: 2172617-15-9
Poids moléculaire: 527.673
Clé InChI: GVBAXIVNAHMIGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .


Molecular Structure Analysis

The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .


Physical And Chemical Properties Analysis

YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .

Applications De Recherche Scientifique

Inhibition of Salt-Inducible Kinases (SIKs)

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM/1.77 nM/20.5 nM for SIK1/2/3, respectively . This makes it a valuable tool for studying the role of SIKs in various biological processes .

Cellular Profiling

YKL-06-061 has been used in cellular profiling studies. It has been found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro . This suggests that it could be used to study the regulation of these genes .

Pharmacodynamics

YKL-06-061 has demonstrated significant pharmacodynamic effects. For example, it induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests potential applications in dermatology and cosmetic science .

Epilepsy Research

Blocking salt-inducible kinases with YKL-06-061 has been shown to prevent PTZ-induced seizures in mice . This suggests that YKL-06-061 could be a valuable tool in epilepsy research .

Neurological Disease Research

Given its effect on preventing PTZ-induced seizures, YKL-06-061 could also be used in broader neurological disease research. For instance, it could be used to study diseases where SIK mutations have been identified .

Drug Development

Due to its potent inhibition of SIKs and its demonstrated effects in cellular profiling and pharmacodynamics, YKL-06-061 could potentially be used in drug development. Its effects on gene regulation and seizure prevention suggest potential therapeutic applications .

Safety And Hazards

YKL-06-061 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Research suggests that YKL-06-061 could inhibit neuronal overactivation in the hippocampus of mice following PTZ injection . Further studies are needed to evaluate the effects of a more selective SIK1 inhibitor or knockdown of SIK1 .

Propriétés

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132992144

Q & A

Q1: What is the primary finding of the research paper regarding YKL-06-061?

A1: The research demonstrates that YKL-06-061, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and YKL-06-061 might serve as a lead compound for developing novel anti-seizure medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.